molecular formula C13H14ClNO3S B272430 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide

Cat. No. B272430
M. Wt: 299.77 g/mol
InChI Key: OFOQFQOQJTWPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential anti-tumor properties. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound may disrupt these processes and induce cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to stimulate the production of the neurotransmitter dopamine. However, the significance of these effects is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, it has been shown to be effective in a variety of cancer cell lines and animal models. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide. One area of interest is the development of analogs or derivatives of this compound that may have improved efficacy or safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-hydroxypropylamine. The resulting product is then purified through column chromatography to yield the final compound.

Scientific Research Applications

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit tumor growth in animal models.

properties

Molecular Formula

C13H14ClNO3S

Molecular Weight

299.77 g/mol

IUPAC Name

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2

InChI Key

OFOQFQOQJTWPKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO

Origin of Product

United States

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